

LY-2300559: A Technical Overview of a Dual-Targeting Investigational Drug

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2300559 is an investigational small molecule that was under development by Eli Lilly and Company. It possesses a unique dual mechanism of action, functioning as both a cysteinyl leukotriene 1 (CysLT1) receptor antagonist and a metabotropic glutamate receptor 2 (mGluR2) agonist.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of LY-2300559, intended for an audience of researchers, scientists, and drug development professionals. The development of LY-2300559 was discontinued after Phase 2 clinical trials for the treatment of migraine.[2]

Chemical Structure and Properties

LY-2300559 is a carboxylic acid with low solubility.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Structure



Identifier	Value
IUPAC Name	3-((S)-(4-((4-acetyl-3-hydroxy-2- propylphenoxy)methyl)phenyl) (hydroxy)methyl)benzoic acid
CAS Number	889116-06-7
Molecular Formula	C26H26O6
SMILES	CCCc1c(O)c(C(C)=O)cc(OCc2ccc(cc2) INVALID-LINKc3cccc(c3)C(=O)O)c1
InChlKey	DWQVYDLTPMGYNE-DEOSSOPVSA-N

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	434.48 g/mol [4]
рКа	4.5[3]
Solubility	Low solubility[3]
LogP	Data not available

Pharmacological Profile

LY-2300559 was investigated for its potential therapeutic effects in nervous system disorders, particularly migraine, owing to its dual action on two distinct signaling pathways implicated in migraine pathophysiology.

Mechanism of Action

 CysLT1 Receptor Antagonism: Cysteinyl leukotrienes are inflammatory mediators that, upon binding to the CysLT1 receptor, can trigger bronchoconstriction and other inflammatory responses. As a CysLT1 antagonist, LY-2300559 was expected to block these effects.



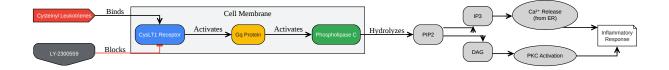
 mGluR2 Receptor Agonism: The mGluR2 receptor is a G-protein coupled receptor that plays a role in modulating glutamatergic neurotransmission. Activation of mGluR2 can lead to a decrease in excessive glutamate release, a mechanism thought to be relevant in the treatment of migraine.

Signaling Pathways

The dual mechanism of action of **LY-2300559** targets two distinct G-protein coupled receptor (GPCR) signaling pathways.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is primarily coupled to the Gq alpha subunit of its associated G-protein. Ligand binding initiates a cascade that activates the phosphatidylinositol-calcium second messenger system.



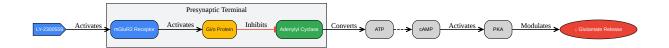
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CysLT1 Receptor Signaling Pathway and the Antagonistic Action of LY-2300559.

mGluR2 Receptor Signaling Pathway

The mGluR2 receptor is coupled to the Gi/o alpha subunit. Agonist binding to this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate neurotransmitter release.





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mGluR2 Receptor Signaling Pathway and the Agonistic Action of LY-2300559.

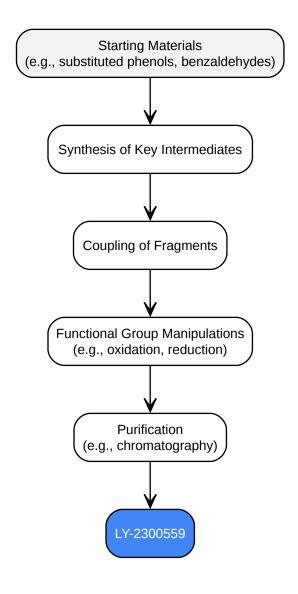
Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of **LY-2300559** are not readily available in the public domain. However, based on standard pharmacological practices, the following general methodologies would be employed to characterize a compound with this profile.

General Synthesis Workflow

A logical workflow for the synthesis of a complex molecule like **LY-2300559** would likely involve a multi-step process.





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